molecular formula C18H18N4O2 B15214555 Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]- CAS No. 671225-38-0

Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-

Cat. No.: B15214555
CAS No.: 671225-38-0
M. Wt: 322.4 g/mol
InChI Key: YERNPLQFPFOPFR-UHFFFAOYSA-N
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Description

The compound Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]- (hereafter referred to by its IUPAC name) is a pyrimidine derivative functionalized with a 4-phenoxyphenylamino group and an ethanolamine side chain.

Properties

CAS No.

671225-38-0

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-[[2-(4-phenoxyanilino)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C18H18N4O2/c23-13-12-19-17-10-11-20-18(22-17)21-14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-11,23H,12-13H2,(H2,19,20,21,22)

InChI Key

YERNPLQFPFOPFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Substituted Pyrimidine Derivatives with Ethanolamine Side Chains

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Notes Reference
Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]- (Target) 4-Phenoxyphenylamino, ethanolamine C₁₈H₁₉N₅O₂ 337.38 g/mol Likely ANO1/JAK inhibitor (structural inference)
2-((2-((4-isopropoxyphenyl)amino)-6-methylpyrimidin-4-yl)amino)ethan-1-ol (Ab1) 4-Isopropoxyphenylamino, 6-methylpyrimidine, ethanolamine C₁₆H₂₁N₅O₂ 315.37 g/mol Synthesized but uncharacterized biologically
2-((6-methyl-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)ethan-1-ol (Ab2) 4-Morpholinophenylamino, 6-methylpyrimidine, ethanolamine C₁₇H₂₂N₆O₂ 342.40 g/mol Purple solid; potential kinase modulation
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol Thieno[2,3-d]pyrimidine core, phenyl group C₁₄H₁₃N₃OS 271.34 g/mol Higher lipophilicity (density: 1.368 g/cm³)

Key Observations :

  • This may improve binding to hydrophobic pockets in kinases or ion channels .
  • The thienopyrimidine analog () exhibits a fused heterocyclic core, increasing rigidity and altering electronic properties, which could enhance target selectivity .

Pyrimidine Derivatives with Modified Aromatic Groups

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Notes Reference
N4-(4-(4-chlorophenoxy)phenyl)-N2-(2-methoxyethyl)-6-methylpyrimidine-2,4-diamine (Ba5) 4-Chlorophenoxyphenyl, 2-methoxyethyl, 6-methylpyrimidine C₂₀H₂₂ClN₅O₂ 411.87 g/mol 74% yield; white solid; antimicrobial potential
2-Amino-4-(4-methoxyphenyl)pyrimidine 4-Methoxyphenyl, 2-aminopyrimidine C₁₁H₁₁N₃O 201.23 g/mol Intermediate for kinase inhibitors
4-([6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino)phenol 6-Chloro-2-(methylthio)pyrimidine, phenolic -OH C₁₁H₁₀ClN₃OS 267.73 g/mol Unreported activity; sulfur enhances stability

Key Observations :

  • The 2-aminopyrimidine () lacks the ethanolamine side chain, reducing solubility but simplifying synthesis for scaffold optimization .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Ab1 (Ethanolamine Derivative) Thienopyrimidine ()
Molecular Weight 337.38 g/mol 315.37 g/mol 271.34 g/mol
LogP (Predicted) ~3.2 (moderate) ~2.8 ~2.5
Water Solubility Moderate (ethanolamine) High (polar side chain) Low (thienopyrimidine core)
Bioavailability Likely oral activity Requires formulation Limited (high lipophilicity)

Notes:

  • The target compound’s ethanolamine side chain improves aqueous solubility compared to thienopyrimidine derivatives, favoring oral administration .
  • Chlorine or sulfur substituents (e.g., Ba5, ) may prolong metabolic half-life by resisting cytochrome P450 oxidation .

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